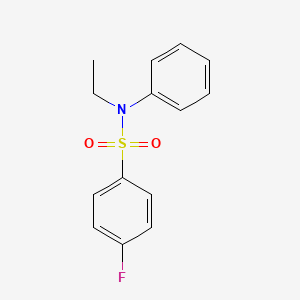

N-ethyl-4-fluoro-N-phenylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ethyl-4-fluoro-N-phenylbenzenesulfonamide belongs to the class of benzenesulfonamides, compounds known for their diverse applications in medicinal chemistry and material science. The introduction of fluorine atoms into the phenyl ring can significantly alter the physical, chemical, and biological properties of these compounds.

Synthesis Analysis

The synthesis of sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines. In the context of N-ethyl-4-fluoro-N-phenylbenzenesulfonamide, this would likely involve the reaction of 4-fluorobenzenesulfonyl chloride with N-ethylphenylamine. Electrophilic fluorination reactions, such as those involving N-fluorobenzenesulfonimide, are common for introducing fluorine into organic molecules (Taylor et al., 1998).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides, including N-ethyl-4-fluoro-N-phenylbenzenesulfonamide, can be analyzed through crystallography and spectroscopic methods. These compounds often display significant supramolecular architectures due to intermolecular interactions, such as hydrogen bonding and π-π interactions (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides, including fluorinated variants, participate in various chemical reactions, such as N-demethylation, through processes involving single-electron transfer and hydrolysis (Yi et al., 2020). The fluorine atom significantly impacts the reactivity and stability of these compounds.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structures, of sulfonamides are influenced by their molecular structures. For example, the introduction of a fluorine atom can affect the crystallinity and melting points due to changes in intermolecular interactions (Suchetan et al., 2015).

科学的研究の応用

Enantioselective Fluorination

N-fluorobenzenesulfonamide derivatives, including compounds with structural similarities to N-ethyl-4-fluoro-N-phenylbenzenesulfonamide, are used in enantioselective fluorination reactions. These reactions are crucial for synthesizing 3-fluoro-2-oxindoles with high yields and enantioselectivities, showcasing the potential of these compounds in fine chemical synthesis and pharmaceutical applications (Wang et al., 2014).

Cyclooxygenase-2 Inhibition

Derivatives of benzenesulfonamides, modified by the introduction of fluorine atoms, have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The structural modifications enhance COX-2 selectivity, leading to the development of potent, selective, and orally active COX-2 inhibitors, which are valuable in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Radical N-Demethylation

N-fluorobenzenesulfonimide has been utilized as an oxidant in the copper-catalyzed radical N-demethylation of N-methyl amides. This innovative method facilitates the conversion of amides to carbinolamines and demonstrates the versatility of N-fluorobenzenesulfonamide derivatives in organic synthesis (Yi et al., 2020).

Electrophilic Cyanation

Electrophilic cyanation using N-cyano-N-phenyl-p-methylbenzenesulfonamide illustrates another application, where this reagent facilitates the synthesis of benzonitriles from (hetero)aryl bromides. This process is critical for producing pharmaceutical intermediates, showcasing the role of benzenesulfonamide derivatives in medicinal chemistry (Anbarasan et al., 2011).

Safety and Hazards

特性

IUPAC Name |

N-ethyl-4-fluoro-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-2-16(13-6-4-3-5-7-13)19(17,18)14-10-8-12(15)9-11-14/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPPRZFTFSBKLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-fluoro-N-phenylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5551558.png)

![(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5551564.png)

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)

![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)